molecular formula C23H18F2N4O2 B11202379 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11202379
M. Wt: 420.4 g/mol
InChI Key: WNNYICIBXRPIHJ-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl and phenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Attachment of the difluorophenylacetamide moiety: This step may involve amide bond formation using reagents such as carbodiimides or coupling agents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions would depend on the specific reaction pathway and conditions used.

Scientific Research Applications

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide include other pyrrolo[3,2-d]pyrimidine derivatives. These compounds may share structural similarities but differ in their substituents, leading to variations in their biological activities and properties. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18F2N4O2

Molecular Weight

420.4 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C23H18F2N4O2/c24-15-6-9-19(18(25)10-15)27-20(30)12-28-11-17(14-4-2-1-3-5-14)21-22(28)23(31)29(13-26-21)16-7-8-16/h1-6,9-11,13,16H,7-8,12H2,(H,27,30)

InChI Key

WNNYICIBXRPIHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

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